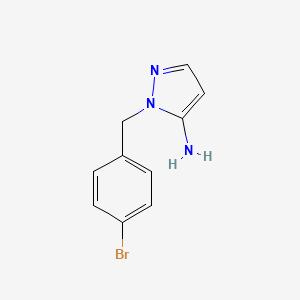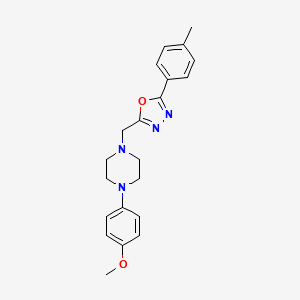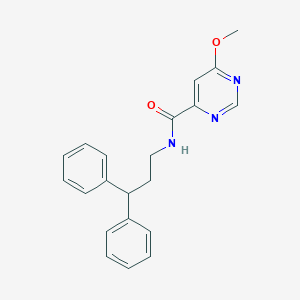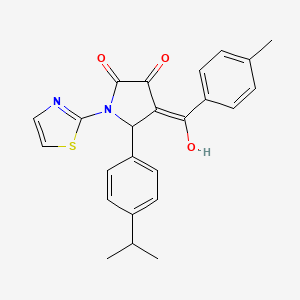
(4-(2-metil-6-(trifluorometil)pirimidin-4-il)piperazin-1-il)(2-fenil-2H-1,2,3-triazol-4-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H18F3N7O and its molecular weight is 417.396. The purity is usually 95%.
BenchChem offers high-quality (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación Anticancerígena
La diversidad estructural del compuesto, que combina un núcleo de pirimidina con una parte de triazol, lo convierte en un candidato interesante para la investigación anticancerígena. Los investigadores han explorado sus efectos en líneas celulares cancerosas como BT-474, HeLa, MCF-7, NCI-H460 y HaCaT. Estudios preliminares sugieren que los derivados de este compuesto presentan actividad citotóxica contra las células cancerosas, lo que lo convierte en una prometedora opción para futuras investigaciones .
Propiedades Antimicrobianas
Los derivados de pirimidina a menudo muestran actividad antimicrobiana. Si bien los estudios específicos sobre este compuesto son limitados, su anillo de pirimidina sustituido con trifluorometilo podría contribuir a los efectos antimicrobianos. Los investigadores pueden explorar su potencial como agente antibacteriano o antifúngico .
Desarrollo de Pesticidas
Dada la similitud estructural del compuesto con los pesticidas existentes, podría servir como punto de partida para el diseño de nuevos agroquímicos. El grupo trifluorometilo y el anillo de triazol pueden mejorar la actividad pesticida. Investigar sus efectos en plagas y patógenos vegetales podría llevar a valiosos conocimientos .
Neurofarmacología
Los compuestos que contienen piperazina a menudo interactúan con los receptores de neurotransmisores. La parte de piperazina en este compuesto podría ser relevante para estudios neurofarmacológicos. Los investigadores podrían explorar su afinidad de unión a receptores asociados con trastornos neurológicos .
Sistemas de Administración de Fármacos
La presencia de un grupo triazol y una piperazina sugiere posibles aplicaciones en la administración de fármacos. Los investigadores podrían modificar este compuesto para crear profármacos o sistemas de administración dirigidos. Su carácter lipofílico y estabilidad pueden hacerlo adecuado para la encapsulación en nanopartículas o micelas .
Química Computacional
La estructura cristalina y las propiedades moleculares del compuesto proporcionan datos ricos para estudios de química computacional. Los investigadores pueden analizar sus propiedades electrónicas, energéticas e interacciones intermoleculares. Los cálculos de la teoría del funcional de la densidad (DFT) podrían revelar información sobre su reactividad y estabilidad .
En resumen, este compuesto multifacético es prometedor en la investigación anticancerígena, los estudios antimicrobianos, el desarrollo de pesticidas, la neurofarmacología, la administración de fármacos y la química computacional. Se justifican más investigaciones para liberar su potencial completo y abordar aplicaciones específicas en estos diversos campos. 🌟
Mecanismo De Acción
Target of Action
Similar triazole-pyrimidine hybrids have shown promising neuroprotective and anti-inflammatory properties . These compounds may interact with proteins such as ATF4 and NF-kB .
Mode of Action
It is suggested that the compound may exert its effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway . The compound’s interaction with its targets may lead to changes in cellular processes, potentially reducing inflammation and promoting neuroprotection .
Biochemical Pathways
The compound may affect several biochemical pathways. It may inhibit ER stress, a condition that occurs when there is an accumulation of misfolded proteins in the ER . The compound may also inhibit apoptosis, a process of programmed cell death . Furthermore, it may inhibit the NF-kB inflammatory pathway, a key regulator of immune responses .
Result of Action
The compound’s action may result in molecular and cellular effects such as reduced inflammation and enhanced neuroprotection . Specifically, it may reduce the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), key mediators of inflammation . It may also reduce the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 .
Propiedades
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N7O/c1-13-24-16(19(20,21)22)11-17(25-13)27-7-9-28(10-8-27)18(30)15-12-23-29(26-15)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAHGNIADNMSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B2450287.png)
![N-(2,4-difluorophenyl)-2-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2450288.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2450289.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450290.png)

![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]-1H-indole](/img/structure/B2450294.png)

![Methyl 5-[2-amino-4-(trifluoromethyl)pyrimidin-5-yl]-3-(2-chloro-6-fluorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2450298.png)

![3,5-Dimethyl-4-{[3-(pyrrolidin-1-yl)azetidin-1-yl]sulfonyl}-1,2-oxazole](/img/structure/B2450304.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2450305.png)


![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2450308.png)
